5-Azaspiro[2.4]heptan-1-amine dihydrochloride
Description
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom
Properties
CAS No. |
150543-40-1 |
|---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
OZUUGZHRALMJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing an amine group and a halogenated carbon chain. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Reaction Types
The compound undergoes several key chemical reactions, primarily involving its amine group:
-
Nucleophilic Substitution
-
Mechanism : The amine group acts as a nucleophile, displacing leaving groups (e.g., halides) in alkyl halides or acyl chlorides.
-
Reagents/Conditions : Alkyl halides, acyl chlorides, or electrophilic reagents under basic conditions (e.g., sodium hydroxide).
-
Products : Substituted amines, including alkylated or acylated derivatives.
-
-
Oxidation
-
Mechanism : The amine group undergoes oxidation to form N-oxides or related derivatives.
-
Reagents/Conditions : Hydrogen peroxide () or potassium permanganate () under acidic or basic conditions.
-
Products : Oxidized derivatives, such as N-oxides.
-
-
Reduction
-
Mechanism : Reduction of oxidized amine derivatives or other functional groups.
-
Reagents/Conditions : Lithium aluminum hydride () or sodium borohydride ().
-
Products : Reduced amine derivatives.
-
-
Alkylation
-
Mechanism : The amine reacts with alkyl halides to form alkylated derivatives.
-
Reagents/Conditions : Alkyl halides (e.g., methyl iodide) and a base (e.g., ).
-
Products : Alkylated amines.
-
-
Acylation
-
Mechanism : Reaction with acyl chlorides to form acylated derivatives.
-
Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride) and a base (e.g., triethylamine).
-
Products : Acylated amines.
-
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Major Products | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, acyl chlorides, base | Substituted amines | Stereoselective due to rigid spiro framework |
| Oxidation | , | N-oxides | pH-dependent reactivity |
| Reduction | , | Reduced amines | Selective reduction of oxidized groups |
| Alkylation | Alkyl halides, base | Alkylated amines | Enhances lipophilicity |
| Acylation | Acyl chlorides, base | Acylated amines | Modulates solubility and stability |
Research Findings
-
Stereoselectivity : The (1S,3R) stereochemistry influences reaction pathways, enabling selective functionalization at specific sites.
-
Applications :
-
Optimization : Continuous flow chemistry improves synthesis scalability and purity for industrial applications.
Scientific Research Applications
Pharmaceutical Research
5-Azaspiro[2.4]heptan-1-amine dihydrochloride serves as a building block in the synthesis of novel drugs targeting neurological disorders and other medical conditions. Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions .
Antiviral and Antibacterial Activities
Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been identified as a potential intermediate in developing Hepatitis C virus NS5A inhibitors, showcasing its antiviral capabilities .
Neuropharmacology
Studies have shown that this compound interacts with serotonin and dopamine receptors, indicating its role in neuropharmacology. These interactions suggest therapeutic implications for conditions such as depression and anxiety disorders .
Study on Antibacterial Activity
A study assessed the in vitro and in vivo antibacterial activities of a derivative (DC-159a) based on the 5-Azaspiro structure. Results indicated significant effectiveness against bacterial infections, paving the way for further exploration in clinical settings .
Neuropharmacological Research
Another research effort focused on the pharmacodynamics of 5-Azaspiro[2.4]heptan-1-amine derivatives, examining their binding affinity to dopamine D3 receptors. This study highlighted their potential as D3 receptor antagonists with favorable selectivity profiles, crucial for developing new treatments for addiction and mood disorders .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A related compound with a similar spirocyclic structure but lacking the amine group.
5-Azaspiro[2.4]heptan-1-ol: A derivative with a hydroxyl group instead of an amine group.
5-Azaspiro[2.4]heptan-1-one: A ketone derivative with a carbonyl group in place of the amine group.
Uniqueness
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
5-Azaspiro[2.4]heptan-1-amine dihydrochloride, commonly referred to as (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride, is a bicyclic compound within the azaspiro family. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 185.1 g/mol
- Structure : The compound features a spirocyclic structure that incorporates a nitrogen atom, contributing to its unique chemical and biological properties.
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. The primary mechanisms include:
- Receptor Modulation : It has been shown to interact with serotonin and dopamine receptors, suggesting implications for mood regulation and cognitive function.
- Enzyme Inhibition : The compound exhibits inhibitory effects on bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication, highlighting its potential as an antibacterial agent.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuropharmacology | Modulates neurotransmitter systems, potentially influencing mood and cognition. |
| Antibacterial Properties | Inhibits bacterial DNA-gyrase, indicating potential use in treating bacterial infections. |
| Enzyme Interaction | Affects various enzymes involved in biochemical pathways, which may lead to therapeutic applications. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Interaction Study : A study demonstrated that the compound modulates serotonin receptor activity, which may have implications for mood disorders. The research indicated that specific dosages could enhance serotonin signaling pathways in animal models.
- Antibacterial Efficacy : In vitro studies revealed that derivatives of this compound showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics. This suggests a potential role in developing new antibacterial therapies.
- Pharmacokinetics Research : Ongoing research aims to elucidate the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,3S)-5-Azaspiro[2.4]heptan-1-amine | 150516-49-7 | Different stereochemistry affecting biological activity |
| (1S,3S)-5-Azaspiro[2.4]heptan-1-amine | 150736-21-3 | Similar structure but distinct pharmacological effects |
| 5-Thiaspiro[2.4]heptan-1-amine | Not specified | Contains sulfur instead of nitrogen |
The distinct stereochemistry of this compound significantly influences its interaction with biological targets compared to its analogs.
Q & A
Q. What are the established synthetic methodologies for 5-Azaspiro[2.4]heptan-1-amine dihydrochloride and its key intermediates?
The synthesis typically involves spirocyclic scaffold construction followed by functionalization. For example, intermediates like ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS: 3659-21-0) are prepared via cyclization reactions using piperidine derivatives and reductants like lithium aluminum hydride (LAH) to generate methylamine intermediates . Protecting groups (e.g., tert-butyloxycarbonyl, benzyl) are employed to stabilize reactive amines during synthesis, followed by deprotection and salt formation . Key steps include:
Q. How is the purity and structural integrity of this compound verified in academic research?
Analytical methods include:
- NMR spectroscopy : To confirm spirocyclic structure and amine proton environments.
- HPLC/MS : For purity assessment (>95% by area under the curve) and molecular weight confirmation .
- Pharmacopeial tests : Clarity, sulfated ash, and loss on drying (e.g., ≤5.0 mg/g after drying at 105°C) ensure compliance with chemical standards .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of 5-Azaspiro[2.4]heptan-1-amine derivatives?
Stereochemical control is critical due to the spirocyclic center. Methods include:
- Chiral resolution : Diastereomers (e.g., 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine) are separated using preparative HPLC or crystallization .
- Asymmetric catalysis : Chiral auxiliaries or catalysts direct stereoselective cyclization.
- Epimerization analysis : Monitoring via dynamic NMR or polarimetry ensures configuration stability during reactions .
Q. How do researchers utilize this compound in the development of novel therapeutic agents?
The spirocyclic scaffold is valued for conformational rigidity, enhancing target binding. Applications include:
- Kinase inhibitors : Derivatives like (R)-3-(7-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro compounds are designed to optimize adenosine triphosphate (ATP)-binding pocket interactions .
- LSD1 inhibitors : Structural analogs (e.g., bomedemstat dihydrochloride) exploit the spiroamine’s ability to increase histone methylation, altering gene expression in cancer models .
- SAR studies : Modifications at the 7-position (e.g., fluorination, carboxylation) are systematically evaluated to enhance potency and pharmacokinetics .
Methodological Considerations
- Synthetic Optimization : Scale-up challenges (e.g., low yields in cyclization steps) are addressed via solvent screening (e.g., THF vs. DCM) and temperature control .
- Data Contradictions : Discrepancies in diastereomer ratios between studies may arise from variations in LAH reduction conditions; reproducibility requires strict control of reaction time and stoichiometry .
Relevant Derivatives and Analogs
| Compound Name | CAS Number | Application | Reference |
|---|---|---|---|
| Ethyl 5-azaspiro[2.4]heptane-7-carboxylate HCl | 3659-21-0 | Intermediate for amine functionalization | |
| tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | 1129634-44-1 | Protecting group strategy | |
| 7-Fluoro-5-azaspiro[2.4]heptane HCl | 351369-07-8 | SAR studies for bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
